molecular formula C13H11ClN4 B11857320 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11857320
M. Wt: 258.70 g/mol
InChI Key: LPPZTFBTLQWOAA-UHFFFAOYSA-N
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Description

4-Chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using microwave-assisted synthesis or ultrasonic-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

4-Chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact pathways involved may vary depending on the specific kinase targeted and the cellular context .

Comparison with Similar Compounds

Similar compounds to 4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine include other pyrazolopyrimidines with different substituents, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

4-chloro-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-3-4-10(5-9(8)2)18-13-11(6-17-18)12(14)15-7-16-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPZTFBTLQWOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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